molecular formula C14H10ClNO4 B6394141 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% CAS No. 1261975-54-5

3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95%

Cat. No. B6394141
CAS RN: 1261975-54-5
M. Wt: 291.68 g/mol
InChI Key: BKZVXBBMNYRKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, also known as CMIPA, is a synthetic compound that is used in various scientific research applications. It is an isonicotinic acid derivative that contains a 3-chloro-4-methoxycarbonylphenyl group. CMIPA is a white crystalline solid with a melting point of 149-150°C and a molecular weight of 302.7 g/mol. It is soluble in water and organic solvents, and is stable under normal conditions.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is thought to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes, and to interfere with signal transduction pathways. It is also thought to bind to various proteins, such as the androgen receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% are not yet fully understood. However, it is thought to affect various biochemical and physiological processes, such as cell proliferation, apoptosis, and signal transduction pathways. It is also thought to affect the activity of various enzymes, such as cytochrome P450 enzymes, and to modulate the activity of various proteins, such as the androgen receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% in lab experiments is its stability and solubility in both water and organic solvents. It is also relatively easy to synthesize and is relatively inexpensive. However, the mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is not yet fully understood, and the biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% are not yet fully understood.

Future Directions

In order to fully understand the mechanism of action and the biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95%, further research is needed. This could include studying the structure and function of the proteins to which 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% binds, as well as studying the effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% on various enzymes, signal transduction pathways, and cell proliferation and apoptosis. Additionally, further research is needed to better understand the effects of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% on drug metabolism and drug-drug interactions. Finally, further research is needed to explore the potential therapeutic applications of 3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95%.

Synthesis Methods

3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% can be synthesized by a two-step process. First, 4-methoxycarbonylphenyl isonicotinic acid is reacted with thionyl chloride in the presence of anhydrous pyridine to form the corresponding isonicotinic acid chloride. This is then reacted with 3-chloro-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the final product.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is used in various scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. It has been used in the study of the regulation of cell proliferation and apoptosis, and in the study of signal transduction pathways. It has also been used in the study of the structure and function of proteins, and in the study of drug metabolism and drug-drug interactions.

properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)10-3-2-8(6-12(10)15)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZVXBBMNYRKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688332
Record name 3-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-54-5
Record name 3-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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